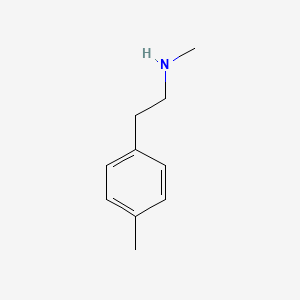

N-Methyl-2-(p-tolyl)ethanamine

Description

Historical Background and Chemical Classification

This compound belongs to the broader class of substituted phenethylamines, which have been subjects of extensive chemical research since the early twentieth century. The compound was first cataloged in chemical databases in 2007, with its initial creation date recorded on December 5, 2007, and subsequent modifications documented as recently as May 24, 2025. This temporal progression reflects the ongoing interest in optimizing synthetic routes and characterizing physical properties of methylated aromatic amines.

The chemical classification of this compound places it within the aromatic monoamine category, specifically under the trade classification code 2921499090, which encompasses other aromatic monoamines and their derivatives along with their corresponding salts. This classification system recognizes the compound's fundamental structural characteristics while acknowledging its synthetic utility in industrial applications. The systematic study of such compounds has evolved significantly over the past decades, driven by advances in analytical techniques and synthetic methodologies that have enabled more precise characterization and application development.

The compound's emergence in pharmaceutical research contexts has been documented through various synthetic approaches, particularly involving carbamic acid derivatives as precursors. These synthetic pathways demonstrate the compound's accessibility through established organic chemistry protocols, contributing to its adoption in research laboratories worldwide. The historical development of methylated phenethylamine chemistry has been closely tied to advances in asymmetric synthesis and chiral resolution techniques, which have expanded the scope of applications for these versatile molecular frameworks.

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being N-methyl-2-(4-methylphenyl)ethanamine. This naming convention clearly identifies the key structural features: the N-methylated amino group, the two-carbon ethyl chain, and the para-methylated phenyl ring. Alternative nomenclature systems have generated numerous synonyms, including methyl-(2-p-tolyl-ethyl)-amine, benzeneethanamine N,4-dimethyl, and N,4-dimethylbenzeneethanamine.

The compound's molecular formula C10H15N encompasses a molecular weight of 149.23 grams per mole, establishing its position among medium-sized organic molecules suitable for various synthetic applications. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=CC=C(C=C1)CCNC, which provides a linear description of the molecular connectivity. This notation system enables computational analysis and database searching while maintaining chemical accuracy.

The International Chemical Identifier key ZTXWGLLWOCJFOW-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating unambiguous identification across chemical databases and literature sources. The Chemical Abstracts Service registry number 229621-74-3 provides additional verification of molecular identity, ensuring consistency across different information systems and research publications. These multiple identification systems collectively establish a comprehensive nomenclature framework that supports both manual and automated chemical information processing.

Chemical and Physical Properties Overview

The physical properties of this compound demonstrate characteristics typical of methylated aromatic amines, with several reported measurements providing insight into its behavior under various conditions. The boiling point measurements show considerable variation depending on pressure conditions, with values ranging from 96 degrees Celsius at 12 Torr to 224.6 degrees Celsius at standard atmospheric pressure. This pressure dependence reflects the compound's moderate volatility and suggests appropriate handling procedures for laboratory applications.

Density measurements indicate values between 0.9 and 0.919 grams per milliliter at 25 degrees Celsius, positioning the compound as slightly less dense than water. The refractive index has been reported as 1.521 at 20 degrees Celsius, providing valuable information for optical identification and purity assessment. Flash point determinations yield values around 95.3 degrees Celsius, indicating moderate flammability characteristics that require appropriate safety considerations during handling and storage.

The compound exhibits a melting point below negative 20 degrees Celsius, suggesting a liquid state under normal laboratory conditions. Vapor pressure measurements of 0.1 millimeters of mercury at 25 degrees Celsius indicate relatively low volatility at room temperature. The predicted acid dissociation constant value of 10.45 suggests basic character typical of aliphatic amines, influencing its behavior in aqueous solutions and synthetic reactions.

Significance in Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its versatile synthetic applications and structural characteristics that enable diverse chemical transformations. The compound serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders, where its methylated phenethylamine framework provides essential structural features for biological activity. Research laboratories have increasingly recognized its utility in constructing complex molecular architectures through various coupling reactions and functional group manipulations.

The significance of this compound extends to agrochemical formulations, where it functions as an important building block in pesticide and herbicide synthesis. Its structural features enhance absorption characteristics in plant systems, contributing to improved effectiveness of agricultural chemicals. This application demonstrates the compound's relevance beyond traditional pharmaceutical chemistry, highlighting its interdisciplinary importance in addressing contemporary challenges in crop protection and agricultural productivity.

In polymer chemistry applications, this compound has found utility as a curing agent for epoxy resins, where it contributes superior mechanical properties and enhanced chemical resistance in coatings and adhesives. This application showcases the compound's ability to participate in polymerization processes while imparting desirable physical characteristics to the resulting materials. The integration of aromatic amine functionality into polymer networks represents an active area of materials science research.

Analytical chemistry applications have emerged as another significant area where this compound demonstrates research value. The compound has been utilized in developing analytical methods for detecting and quantifying amines in environmental samples, contributing to pollution monitoring and environmental control efforts. These applications leverage the compound's chemical properties to create sensitive and selective analytical procedures that support environmental protection initiatives and regulatory compliance requirements.

Properties

IUPAC Name |

N-methyl-2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628793 | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229621-74-3 | |

| Record name | N,4-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Route

This is a common and efficient method involving the condensation of 2-(p-tolyl)acetaldehyde with methylamine, followed by reduction of the resulting imine or iminium intermediate.

- The reaction is typically performed in ethanol or methanol.

- Catalytic hydrogenation under mild pressure (1–3 atm H2) with Pd/C catalyst is preferred for cleaner conversion.

- The product is isolated as the free base or converted to hydrochloride salt for purification.

Alkylation of Methylamine

An alternative approach involves nucleophilic substitution of methylamine on 2-(p-tolyl)ethyl halides (e.g., bromide or chloride).

- The reaction requires careful control to minimize over-alkylation.

- Excess methylamine is often used to drive the reaction to completion.

- Purification involves acid-base extraction and recrystallization.

Asymmetric Synthesis for Enantiomerically Pure Compounds

For chiral N-Methyl-2-(p-tolyl)ethanamine derivatives, asymmetric synthesis is employed using chiral catalysts or biocatalysts.

| Method | Catalyst/Enzyme | Conditions | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chiral transition-metal catalysis | Pd or Ru with BINAP, Josiphos ligands | Polar aprotic solvents, 0–25°C | Up to 90% | 70–85 | BenchChem, 2025 |

| Biocatalytic transamination | Immobilized whole-cell transaminases | Aqueous buffer, mild temperature | >95% | 80–90 | BenchChem, 2025 |

- These methods provide high stereochemical control.

- Reaction conditions are optimized to maintain catalyst/enzyme activity.

- Purification involves chromatographic separation and crystallization.

Reaction Mechanism Insights and Optimization

Reductive Amination Mechanism

- Formation of imine intermediate from aldehyde and methylamine.

- Reduction of imine to secondary amine by hydride donor or catalytic hydrogenation.

- Reaction rate and selectivity depend on pH, solvent, and reducing agent.

Alkylation Mechanism

- SN2 nucleophilic substitution of methylamine on alkyl halide.

- Competing elimination or over-alkylation can occur.

- Use of polar aprotic solvents enhances nucleophilicity and reaction rate.

Asymmetric Synthesis Optimization

- Screening of chiral ligands and catalysts to maximize enantiomeric excess.

- Temperature control to reduce racemization.

- Solvent effects: polar aprotic solvents favor higher ee.

- Biocatalysts offer environmentally friendly alternatives with high selectivity.

Purification and Characterization

Characterization techniques include:

- NMR Spectroscopy: Key signals at δ 2.29 ppm (p-tolyl methyl), δ 1.09 ppm (N-methyl), aromatic protons at δ 7.11–7.19 ppm.

- Mass Spectrometry: Molecular ion peak confirming molecular weight 149.23 g/mol.

- Chiral HPLC: For enantiomeric purity assessment.

- Optical Rotation: Specific rotation values compared to literature.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Scalability | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-(p-tolyl)acetaldehyde, methylamine, NaBH4 or H2/Pd | 70–85 | Racemic or resolved | High | Widely used, straightforward |

| Alkylation | 2-(p-tolyl)ethyl bromide, methylamine, DMF, 50–60°C | 60–75 | Racemic | Moderate | Requires careful control |

| Asymmetric Catalysis | Pd/Ru catalysts with chiral ligands, or transaminases | 70–90 | Up to >95% ee | Moderate | For chiral amine synthesis |

Research Findings and Notes

- Fan et al. (2019) demonstrated efficient reductive amination with good yields and clean product profiles under mild conditions.

- Biocatalytic methods using transaminases provide high enantioselectivity and are promising for green chemistry applications.

- Transition-metal catalyzed asymmetric synthesis requires careful ligand and solvent selection to optimize stereochemical outcomes.

- Purification via acid-base extraction and recrystallization is critical to obtain analytically pure material suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Methyl-2-(p-tolyl)ethanamine can undergo oxidation reactions, typically forming N-methyl-2-(p-tolyl)acetaldehyde.

Reduction: The compound can be reduced to form N-methyl-2-(p-tolyl)ethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: N-methyl-2-(p-tolyl)acetaldehyde.

Reduction: N-methyl-2-(p-tolyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Methyl-2-(p-tolyl)ethanamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to amphetamines. It is also investigated for its potential therapeutic applications in treating certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

N-Methyl-2-(p-tolyl)ethanamine exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction occurs through the inhibition of monoamine oxidase and the promotion of neurotransmitter release from presynaptic neurons .

Comparison with Similar Compounds

Structural and Functional Analogues

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

- Structure : Replaces the p-tolyl group with a pyridin-2-yl moiety.

- Pharmacology : Functions as a histamine H1 receptor agonist and H3 receptor antagonist, used clinically for Ménière’s disease .

- Synthesis & Impurities : Impurities like N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride are monitored via HPLC, with impurity levels up to 1.26% in commercial batches .

- Key Difference : The pyridyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic p-tolyl group in the target compound.

Tofenacin (N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine)

- Structure : Features a bulky benzhydryl ether substituent.

- Pharmacology : Acts as an anticholinergic agent, with the methoxy group enhancing metabolic stability .

UMB82 (2-(3,4-Dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate)

- Structure : Contains a dichlorophenyl group and a piperidinyl-ethyl chain.

- Pharmacology : A σ receptor agonist with antidepressant-like effects in preclinical models .

- Key Difference : The dichlorophenyl group enhances electron-withdrawing properties, while the piperidinyl chain introduces basicity, influencing receptor selectivity.

Toladryl (N,N-Dimethyl-2-(phenyl(p-tolyl)methoxy)ethanamine)

- Structure: Shares the p-tolyl moiety but includes a phenyl group and a dimethylaminoethoxy chain.

- Applications: Used in laboratory research, with noted steric and electronic effects from the methoxy bridge .

- Key Difference: The dimethylaminoethoxy spacer may facilitate interactions with hydrophobic binding pockets, differing from the simpler ethylamine backbone of the target compound.

Physicochemical and Crystallographic Properties

- Molecular Packing : In analogs like N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, Hirshfeld analysis revealed dominant H...H (48.6%) and O...H (16.8%) interactions, with DFT calculations showing a dipole moment of 5.23 Debye due to the sulfonyl group .

- Dipole Moments : The polarity of substituents (e.g., sulfonyl vs. p-tolyl) significantly impacts solubility and crystallinity. The p-tolyl group in the target compound likely reduces polarity compared to sulfonyl-containing analogs.

Biological Activity

N-Methyl-2-(p-tolyl)ethanamine, also known as 2-(p-tolyl)-N-methyl-ethanamine, is a compound that has garnered attention in various biological studies due to its potential pharmacological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of a p-tolyl group attached to a methylated ethylamine backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is structurally related to amphetamines, suggesting potential stimulant properties. Research indicates that compounds with similar structures can modulate the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Neurotransmitter Interaction

- Dopaminergic Activity : Studies suggest that this compound may enhance dopaminergic transmission, potentially leading to increased alertness and mood elevation.

- Serotonergic Effects : There is preliminary evidence indicating that this compound might also interact with serotonergic pathways, which could influence anxiety and depression-related behaviors.

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

- Stimulant Effects : Animal models have shown that this compound can produce stimulant-like effects similar to those of amphetamines. It may increase locomotor activity and induce hyperactivity in rodents.

- Potential Therapeutic Uses : Given its influence on neurotransmitter systems, there is interest in the potential use of this compound in treating conditions such as ADHD or depression. However, more clinical research is needed to establish efficacy and safety.

- Toxicological Studies : Safety assessments have indicated that while the compound shows promise, high doses may lead to adverse effects such as increased heart rate and anxiety.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Behavioral Effects : In a controlled study involving rodents, administration of this compound resulted in significant increases in exploratory behavior and reduced anxiety-like responses compared to control groups. This suggests potential anxiolytic properties alongside stimulant effects.

- Neurochemical Analysis : A study utilizing microdialysis techniques demonstrated that this compound could significantly increase extracellular levels of dopamine in specific brain regions associated with reward and motivation.

Data Tables

| Study | Methodology | Findings |

|---|---|---|

| Rodent Behavioral Study | Administration of varying doses | Increased locomotor activity; reduced anxiety-like behavior |

| Neurochemical Analysis | Microdialysis in rodents | Elevated dopamine levels post-administration |

| Toxicological Assessment | High-dose administration | Increased heart rate; potential for anxiety |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-2-(p-tolyl)ethanamine, and what analytical techniques confirm its purity?

- Methodological Answer :

- Synthesis : Reductive amination of 2-(p-tolyl)ethanamine (CAS 3261-62-9) with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a common route . Alternative alkylation methods using methyl halides or Mitsunobu reactions may also apply, depending on substrate compatibility.

- Purity Confirmation :

- NMR : 1H/13C NMR to verify methyl group incorporation and aromatic proton environments (e.g., δ 2.3 ppm for methyl on toluene, δ 2.5–3.0 ppm for N-methyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z: 163.14 for C10H15N) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98%) and identify byproducts .

Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry.

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For example, SHELXL can refine torsional angles between the toluene ring and ethylamine chain to <1° deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

- Methodological Answer :

- Stereochemical Analysis : Chiral HPLC or SFC (supercritical fluid chromatography) with amylose/cyclodextrin columns to separate enantiomers, as racemic mixtures may exhibit conflicting bioactivity .

- Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H-labeled ligands) to quantify affinity variations caused by substituent positioning (e.g., para-methyl vs. pyridyl analogs) .

- Metabolic Stability : LC-MS/MS to assess hepatic microsomal degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. What methodologies are effective in analyzing trace impurities in this compound samples?

- Methodological Answer :

- Impurity Profiling :

- LC-HRMS : Hyphenated techniques (e.g., LC-QTOF) identify impurities at <0.1% levels by matching fragmentation patterns to reference standards (e.g., EP/Ph. Eur. guidelines) .

- Synthesis Byproducts : Monitor for N,N-dimethyl analogs (from over-alkylation) or oxidation products (e.g., N-oxide derivatives) using ion-pair chromatography .

- Quantification : Use certified reference materials (CRMs) for impurities (e.g., 2-(p-tolyl)ethanamine) as internal calibrants .

Q. How can this compound be leveraged in catalytic systems or as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Design : The tertiary amine group can coordinate to transition metals (e.g., Co, Pd) for catalytic cycles. For example, cobalt-porphyrin complexes (as in ) enable C–H amination via radical intermediates .

- Mechanistic Studies :

- EPR Spectroscopy : Detect metal-centered radicals during catalytic turnover.

- Kinetic Isotope Effects (KIEs) : Compare kH/kD values to distinguish hydrogen-atom transfer (HAT) vs. electron-transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.